

Unveiling the Kinase Selectivity of ML281: A Comparative Analysis

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Compound of Interest		
Compound Name:	ML281	
Cat. No.:	B15606781	Get Quote

For researchers, scientists, and drug development professionals, the selection of a chemical probe with a well-defined selectivity profile is paramount for generating reliable experimental results. This guide provides a comprehensive comparison of the kinase selectivity of **ML281**, a potent inhibitor of Serine/Threonine Kinase 33 (STK33), with other alternative STK33 inhibitors. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to facilitate informed decisions in the selection of the most appropriate chemical tool for investigating STK33 biology.

ML281 has emerged as a valuable chemical probe for studying the cellular functions of STK33, a kinase implicated in various cellular processes and disease states, including cancer.[1] A critical aspect of a chemical probe's utility is its specificity for the intended target. Off-target effects can lead to ambiguous results and misinterpretation of experimental data. This guide delves into the kinase selectivity of **ML281** and provides a comparative analysis with other known STK33 inhibitors.

Kinase Selectivity Profiles: A Head-to-Head Comparison

To provide a clear and objective comparison, the following tables summarize the available kinase selectivity data for **ML281** and a recently developed potent and selective STK33 inhibitor, CDD-2807.[2]

Table 1: Potency and Selectivity of STK33 Inhibitors



Compound	Primary Target	IC50 (nM)	Selectivity Highlights
ML281	STK33	14[3][4]	>700-fold vs. PKA, 550-fold vs. Aurora B[5]
CDD-2807	STK33	9.2[4][6]	Highly selective in a 192-kinase panel[2]

Table 2: Kinase Selectivity Data for ML281 (Screened against 83 kinases at 1 μ M)

Off-Target Kinase	% Inhibition at 1 μM
FLT3	>25%[1]
KDR (VEGFR2)	>25%[1]
Note: Only kinases with >25% inhibition are listed as per the source.	

Table 3: Kinase Selectivity Data for CDD-2807 (NanoBRET K192 Kinase Selectivity System at $1\,\mu\text{M}$)

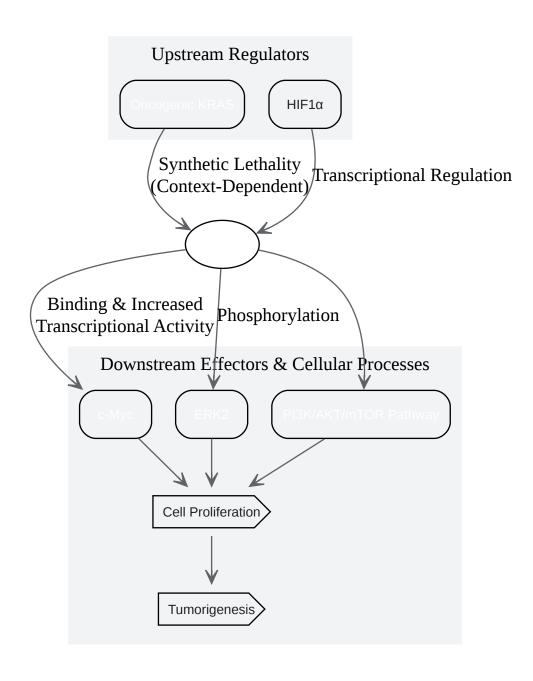
Off-Target Kinase	% Occupancy at 1 μM
CLK4	30-49.9%[2]
RET	30-49.9%[2]
CLK1	30-49.9%[2]
CLK2	30-49.9%[2]
Note: This table presents a selection of kinases with significant occupancy as reported in the supplementary materials of the source publication.	



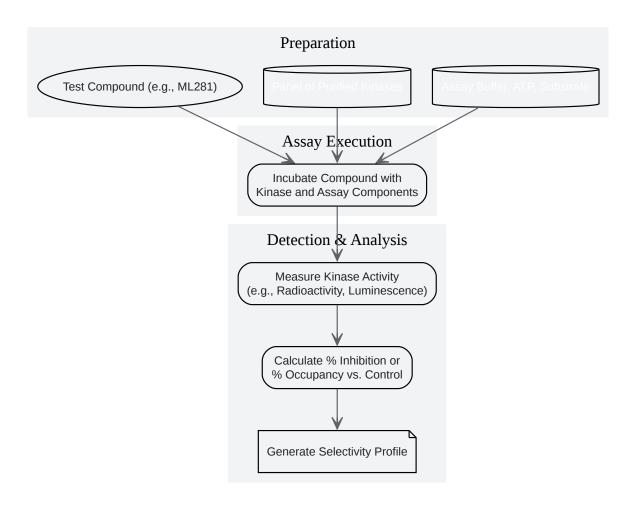
Signaling Pathways and Experimental Workflows

To provide a better context for the application of these inhibitors, the following diagrams illustrate the STK33 signaling pathway and the general workflow for kinase panel screening.









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References

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